molecular formula C15H17F2NO3 B3405315 (3,4-Difluorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1328954-10-4

(3,4-Difluorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

Cat. No.: B3405315
CAS No.: 1328954-10-4
M. Wt: 297.30
InChI Key: PKYKURHTVHTHCF-UHFFFAOYSA-N
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Description

The compound (3,4-Difluorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone belongs to the class of spirocyclic heterocycles, characterized by a 1,5-dioxa-9-azaspiro[5.5]undecane core fused to a substituted phenyl group via a ketone linker. The 3,4-difluorophenyl moiety introduces electron-withdrawing fluorine atoms, which may enhance metabolic stability and influence receptor binding interactions compared to non-fluorinated analogs.

Properties

IUPAC Name

(3,4-difluorophenyl)-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2NO3/c16-12-3-2-11(10-13(12)17)14(19)18-6-4-15(5-7-18)20-8-1-9-21-15/h2-3,10H,1,4-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYKURHTVHTHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C3=CC(=C(C=C3)F)F)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone typically involves multi-step organic reactions. One common approach includes the formation of the spirocyclic core through cyclization reactions, followed by the introduction of the difluorophenyl group via nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

(3,4-Difluorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,4-Difluorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity and interaction pathways are crucial for understanding its full potential.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs and their properties are summarized below:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Receptor Affinity/Activity Metabolic Notes References
(2-Chloro-6-fluorophenyl)(1,5-dioxa-9-azaspiro[5.5]undec-9-yl)methanone 2-Cl, 6-F substituents on phenyl 313.753 Not explicitly reported Likely moderate stability
1-{1,5-dioxa-9-azaspiro[5.5]undecan-9-yl}-3-(4-methanesulfonylphenyl)propan-1-one Methanesulfonylphenyl via propan-1-one chain 367.46 Unreported; sulfonyl group may enhance solubility Potential for improved bioavailability
Spirocyclic derivative (4) from Unspecified substituents on spiro core ~300–350 (estimated) High affinity for S1R/S2R High intrinsic hepatic clearance
(Furan-3-yl){4-[(pyrazin-2-yl)oxy]-1-oxa-9-azaspiro[5.5]undecan-9-yl}methanone Furan-pyrazine hybrid substituents ~350–400 (estimated) Likely heterocyclic-driven selectivity Unreported
Key Observations:
  • Substituent Position and Halogen Effects : The 3,4-difluorophenyl group in the target compound contrasts with the 2-Cl-6-F substitution in ’s analog. Fluorine’s electronegativity and smaller size compared to chlorine may reduce steric hindrance and improve binding to hydrophobic pockets in target receptors .
  • Spiro Core Modifications : Derivatives like the furan-pyrazine hybrid () demonstrate how heterocyclic extensions can alter selectivity, though this may come at the cost of metabolic stability .
  • Sigma Receptor Affinity : The spirocyclic derivative (4) in shows high sigma receptor binding but rapid hepatic clearance, suggesting that substituents on the aryl group (e.g., fluorine vs. sulfonyl) could modulate both potency and pharmacokinetics .

Pharmacological and Metabolic Implications

  • Receptor Binding: Fluorine substituents are known to enhance binding affinity in many drug-receptor interactions due to their electronegativity and ability to form hydrogen bonds. The 3,4-difluorophenyl group may thus offer improved S1R/S2R affinity compared to chloro or non-halogenated analogs .
  • Metabolic Stability: The high intrinsic clearance noted for ’s derivative underscores the need for structural optimization.

Biological Activity

The compound (3,4-Difluorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a member of the spirocyclic class of compounds, which have garnered significant interest in medicinal chemistry due to their unique structural properties and potential biological activities. This article aims to provide a detailed overview of its biological activity based on diverse research findings.

Chemical Structure

The compound features a complex structure characterized by a spirocyclic framework, which includes a 3,4-difluorophenyl moiety and a 1,5-dioxa-9-azaspiro[5.5]undecan backbone. The presence of fluorine atoms enhances its lipophilicity and biological activity.

Biological Activity Overview

Research has indicated that compounds within this structural class exhibit various biological activities, including:

  • Antiviral Activity : Compounds similar to (3,4-Difluorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone have shown potential as inhibitors against viruses such as dengue and other flaviviruses.
  • Antimicrobial Properties : Investigations into related spirocyclic compounds suggest that they may possess antimicrobial effects against various bacterial strains.
  • Cytotoxicity : Some derivatives have been tested for cytotoxic effects on cancer cell lines, indicating potential for anticancer applications.

The biological activity of (3,4-Difluorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is hypothesized to involve interactions with specific molecular targets within cells. For instance, it may act as an inhibitor of key enzymes involved in viral replication or cellular signaling pathways.

Case Studies

  • Antiviral Screening : A study evaluated various spirocyclic compounds for their efficacy against dengue virus type 2 (DENV2). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant antiviral potential .
  • Cytotoxicity Assays : In vitro assays demonstrated that some analogs of (3,4-Difluorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone displayed selective cytotoxicity against human cancer cell lines while sparing normal cells .
  • Antimicrobial Activity : Research has shown that related compounds possess broad-spectrum antimicrobial activity, effective against both Gram-positive and Gram-negative bacteria .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntiviralSpirocyclic derivativesInhibition of DENV2 replication
CytotoxicitySpirocyclic analogsSelective toxicity in cancer cells
AntimicrobialVarious spirocyclic compoundsBroad-spectrum antimicrobial action

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,4-Difluorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Reactant of Route 2
Reactant of Route 2
(3,4-Difluorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

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